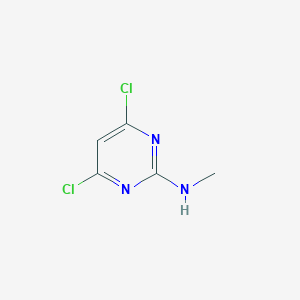

4,6-Dichloro-n-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGCYDBGKBKRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293547 | |

| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-15-6 | |

| Record name | 10397-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4,6-Dichloro-N-methylpyrimidin-2-amine (CAS No. 10397-15-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics and outlines a general synthetic approach, providing a valuable resource for researchers utilizing this molecule in their work.

Core Physical Properties

Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₂N₃ | Supplier Data |

| Molecular Weight | 178.02 g/mol | Supplier Data |

| CAS Number | 10397-15-6 | Supplier Data |

| Appearance | Solid | Supplier Data |

| Melting Point | 164 °C | Supplier Data |

| Boiling Point | 295.7 °C at 760 mmHg | Supplier Data |

Synthesis and Experimental Protocols

A general protocol for a related compound, 2-amino-4,6-dichloropyrimidine, involves the reaction of 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger. The reaction is typically carried out at elevated temperatures (20-80 °C).

General Experimental Protocol for Chlorination of a Dihydroxypyrimidine (Illustrative)

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is charged with the starting dihydroxypyrimidine.

-

Addition of Reagents: Phosphorus oxychloride (POCl₃) is added to the flask.

-

Heating and Amine Addition: The mixture is heated to the desired reaction temperature. A tertiary amine (e.g., triethylamine) is then added dropwise via the dropping funnel.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess POCl₃ is carefully quenched, often by pouring the mixture onto crushed ice.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

To synthesize this compound, a subsequent step involving the selective reaction of the chlorinated pyrimidine with methylamine would be necessary. The regioselectivity of this amination would be a critical consideration in the synthetic design.

Logical Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation from a suitable pyrimidine precursor.

A Technical Guide to 4,6-dichloro-N-methylpyrimidin-2-amine: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4,6-dichloro-N-methylpyrimidin-2-amine, a derivative of the versatile 2-aminopyrimidine scaffold. While direct experimental data for this specific molecule is limited in published literature, this document compiles predicted data and established experimental protocols for structurally similar compounds to serve as a valuable resource for its synthesis, characterization, and potential applications in drug discovery and development.

Chemical Structure and Properties

This compound possesses a central pyrimidine ring functionalized with two chlorine atoms at positions 4 and 6, and an N-methylamino group at position 2. The electron-withdrawing nature of the pyrimidine ring and the chlorine substituents makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution, a key feature for its utility as a synthetic building block.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (predicted to be a crystalline solid) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| CAS Number | Not assigned |

Synthesis

A plausible and efficient method for the synthesis of this compound is the N-methylation of the commercially available 2-amino-4,6-dichloropyrimidine.

An In-depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-2-amine and Related Dichloropyrimidine Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,6-Dichloro-N-methylpyrimidin-2-amine. Given the limited publicly available data on this specific compound, this guide also details the experimental protocols and biological significance of its closely related and synthetically crucial precursors, 4,6-dichloro-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidin-5-amine. These compounds are pivotal intermediates in the development of therapeutic agents, particularly kinase inhibitors.

Core Compound: this compound

This compound is a halogenated pyrimidine derivative. Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their utility as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol |

| CAS Number | 10397-15-6 |

| Appearance | Solid |

| Melting Point | 164 °C |

| Boiling Point | 295.7 ± 43.0 °C at 760 mmHg |

| InChI Key | UBGCYDBGKBKRCT-UHFFFAOYSA-N |

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general synthetic approach would involve the N-methylation of 2-amino-4,6-dichloropyrimidine or the reaction of 2,4,6-trichloropyrimidine with methylamine. The latter is a common strategy for the synthesis of N-substituted aminopyrimidines.

A plausible synthetic workflow is outlined below.

Key Precursors and Analogs in Drug Discovery

The dichloropyrimidine scaffold is a cornerstone in the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors. The following sections detail the synthesis and utility of key precursors to this compound.

This compound is a critical intermediate for synthesizing various 2-methylpyrimidine derivatives.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol [1] |

| CAS Number | 1780-26-3[1] |

| Appearance | White to light yellow solid |

| Melting Point | 42-44 °C |

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine

A common method for the synthesis of 4,6-dichloro-2-methylpyrimidine involves a two-step process starting from dimethyl malonate and acetamidine hydrochloride to first form 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated.[1]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

-

To a 500 mL three-necked flask, add 150 mL of methanol.

-

Under an ice bath with stirring, add 18.4 g (0.34 mol) of sodium methoxide.

-

After dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours.

-

After the reaction is complete, remove methanol by distillation under reduced pressure.

-

Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.

-

Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

-

Collect the white solid by suction filtration, wash with ice-cold water and then ice-cold methanol, and dry to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine

-

In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane.

-

Maintain the reflux for 6 hours.

-

After cooling, wash the reaction mixture successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and 100 mL of water.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the solid from 50 mL of dichloroethane, with decolorizing carbon treatment, to yield 4,6-dichloro-2-methylpyrimidine.

This compound, an isomer of the main topic, is a valuable intermediate for the synthesis of antiviral agents and kinase inhibitors.[2]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol [3] |

| CAS Number | 39906-04-2[3] |

| Appearance | Off-white to pale yellow crystalline powder[2] |

| Melting Point | 178-182 °C[2] |

| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water[2] |

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidin-5-amine

This synthesis involves the deprotection of an acetamide precursor followed by chlorination.

-

Deprotection: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g) is added to a mixture of methanol (9 mL) and 6M HCl (7.2 mL). The reaction mixture is stirred at 50°C under an argon atmosphere for 15 hours. The resulting suspension is cooled to 20°C and stirred for 30 minutes. The solid is collected by filtration and washed with cold methanol to obtain 5-amino-2-methylpyrimidine-4,6-diol.

-

Chlorination: The 5-amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL) are placed in a sealed tube. The system is purged with argon and stirred at 110°C for 20 hours. The mixture is then cooled to room temperature and poured onto ice (5 mL). Dichloromethane (5 mL) is added, and the pH is adjusted to 8 with 8M NaOH. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and evaporated under reduced pressure to yield 4,6-dichloro-2-methylpyrimidin-5-amine as a brown solid.

Biological Significance and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of FDA-approved drugs.[4][5] Dichloropyrimidine derivatives are particularly important as they allow for sequential and regioselective functionalization, making them ideal for creating diverse chemical libraries for drug screening.[6]

Kinase Inhibition

A primary application of dichloropyrimidine derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[7] The pyrimidine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases. By modifying the substituents at the chloro-positions, researchers can achieve high potency and selectivity for specific kinase targets.[6] For example, 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the MSK1 kinase.[8]

Drug Discovery Workflow

The general workflow for developing kinase inhibitors from a dichloropyrimidine scaffold involves several key stages, from initial hit identification to lead optimization.

References

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4,6-Dichloro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide addresses the solubility of 4,6-dichloro-N-methylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined quantitative solubility data for this specific compound. This document, therefore, provides a detailed framework for determining the solubility of this compound, including established experimental protocols for both kinetic and thermodynamic solubility. Furthermore, it presents predicted solubility data for structurally similar compounds to offer a preliminary assessment. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, a critical parameter in the drug discovery and development process.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous biologically active molecules, and understanding the physicochemical properties of its analogues is crucial for the design and development of new therapeutic agents. Solubility, in particular, is a fundamental characteristic that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Predicted Solubility of Structurally Related Compounds

While experimental data for the target compound is unavailable, computational predictions for structurally similar pyrimidine derivatives can offer initial guidance. It is critical to note that these are in silico predictions and may not reflect actual experimental values.

| Compound Name | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Prediction Method |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 0.272 | 0.00116 | Ali et al. (Topological method)[1] |

| 2,5-Diamino-4,6-dichloropyrimidine | 1.47 | 0.00819 | Ali et al. (Topological method)[2] |

| 5,7-Dichloroimidazo[1,2-a]pyrimidine | 0.056 | 0.000298 | Ali et al. (Topological method)[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of pyrimidine derivatives, adapted for this compound.

Kinetic Solubility Protocol

Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration DMSO stock solution when added to an aqueous buffer and is determined at a single time point.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final compound concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.

-

Incubation: Seal the microplate and shake at room temperature for a defined period, typically 1.5 to 2 hours.

-

Separation: Separate the undissolved precipitate from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the clear supernatant using a suitable analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the dissolved compound. A calibration curve prepared from the stock solution should be used for quantification.

Thermodynamic Solubility Protocol

Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or various organic solvents) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

References

Spectroscopic Profile of 4,6-Dichloro-N-methylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dichloro-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectral data from structurally analogous compounds to forecast its characteristic spectroscopic features. The information herein is intended to support researchers in the identification, characterization, and development of novel compounds based on the pyrimidine scaffold. This document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| Pyrimidine-H (C5-H) | ~7.0 - 7.5 | Singlet | The sole proton on the pyrimidine ring is expected to appear as a singlet in this region. |

| N-CH₃ | ~3.0 - 3.3 | Singlet (or Doublet if coupled to N-H) | The methyl group attached to the amine nitrogen. May show coupling to the N-H proton, which can sometimes be broadened. |

| N-H | ~5.0 - 7.0 | Broad Singlet | The amine proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm | Notes |

| C2 (N-C-N) | ~160 - 165 | Carbon attached to three nitrogen atoms. |

| C4/C6 (Cl-C=N) | ~158 - 162 | Carbons attached to chlorine and nitrogen atoms. |

| C5 (C-H) | ~110 - 115 | The only carbon atom in the ring bonded to a hydrogen. |

| N-CH₃ | ~28 - 35 | Methyl carbon attached to the nitrogen. |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H stretching vibration of the secondary amine. |

| ~3050 | Weak | Aromatic C-H stretching. |

| 2950 - 2850 | Weak | Aliphatic C-H stretching (N-CH₃). |

| ~1600 - 1620 | Strong | C=N stretching (pyrimidine ring). |

| ~1550 - 1580 | Strong | C=C stretching (pyrimidine ring). |

| ~1400 - 1450 | Medium | C-N stretching. |

| ~800 - 850 | Strong | C-Cl stretching. |

| ~750 | Strong | Ring bending vibrations. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 177/179/181 | High/Moderate/Low | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern characteristic of a molecule with two chlorine atoms. |

| 162/164/166 | Moderate | [M-CH₃]⁺ |

| 142/144 | Moderate | [M-Cl]⁺ |

| 115 | Moderate | [M-Cl, HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

2. ¹H NMR Spectroscopy Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

2. Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Ensure good contact between the sample and the ATR crystal for a strong signal.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 µg/mL to 1 ng/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

2. Data Acquisition (using Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

-

Use positive ion mode to observe the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the chlorine atoms.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

Hypothetical Signaling Pathway Inhibition

Pyrimidine derivatives are often investigated for their potential to inhibit various signaling pathways implicated in disease. The diagram below represents a hypothetical signaling pathway that could be targeted by a this compound analog.

Caption: Hypothetical inhibition of a kinase signaling pathway.

An In-depth Technical Guide to the N-methylation of 2-amino-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for the N-methylation of 2-amino-4,6-dichloropyrimidine to yield 2-(methylamino)-4,6-dichloropyrimidine. This transformation is a critical step in the synthesis of various biologically active compounds, where the introduction of a methyl group can significantly modulate a molecule's pharmacological properties. Due to the trifunctional nature of the starting material, achieving selective N-methylation presents a notable chemical challenge, requiring careful consideration of reaction conditions to avoid competing reactions at the chloro-substituted positions.

Overview of Synthetic Challenges

The primary challenge in the N-methylation of 2-amino-4,6-dichloropyrimidine lies in the chemoselectivity of the reaction. The substrate contains three reactive sites: the exocyclic amino group (a nucleophile) and two electrophilic carbon atoms at positions 4 and 6, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.

A successful synthesis must therefore favor methylation of the amino group over substitution of the chlorine atoms. Furthermore, controlling the degree of methylation to favor the mono-methylated product over the di-methylated analog is crucial.

Proposed Synthetic Pathways

Two main strategies are proposed for the selective N-methylation of 2-amino-4,6-dichloropyrimidine:

-

Direct Methylation under Controlled Conditions: This approach involves the direct reaction of the starting material with a methylating agent. The key to success is the careful selection of reagents and optimization of reaction parameters to enhance the nucleophilicity of the amino group while minimizing SNAr side reactions.

-

Protection-Methylation-Deprotection Strategy: This classic approach involves the initial protection of the amino group to form a derivative that can be selectively methylated, followed by the removal of the protecting group to yield the desired product. This multi-step process can offer higher selectivity.

The following sections will provide detailed experimental protocols for these proposed pathways.

Experimental Protocols

Direct N-methylation using Dimethyl Sulfate

This protocol is adapted from general procedures for the N-methylation of aminoheterocycles using dimethyl sulfate, a potent methylating agent.[1][2][3] The use of a relatively weak base and controlled temperature is designed to favor N-methylation.

Reaction Scheme:

Caption: Direct N-methylation of 2-amino-4,6-dichloropyrimidine.

Materials:

-

2-amino-4,6-dichloropyrimidine (1.0 eq)

-

Dimethyl sulfate (1.2 eq)

-

Sodium bicarbonate (2.5 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of 2-amino-4,6-dichloropyrimidine and sodium bicarbonate in anhydrous acetone, add dimethyl sulfate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data (Hypothetical):

| Parameter | Value | Reference |

| Reaction Time | 12-24 hours | [1] |

| Temperature | 56 °C (reflux) | [1] |

| Yield | 50-70% | Based on similar reactions |

| Purity | >95% after chromatography |

Protection-Methylation-Deprotection Strategy

This pathway involves the formation of a sulfonamide, which can be methylated and subsequently deprotected. This method offers a high degree of selectivity for mono-methylation.[4]

Workflow Diagram:

Caption: Protection-based N-methylation workflow.

Experimental Protocol (Summarized):

-

Protection: React 2-amino-4,6-dichloropyrimidine with an o-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

-

Methylation: Methylate the sulfonamide using dimethyl sulfate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

-

Deprotection: Remove the o-nitrobenzenesulfonyl group using a thiol (e.g., thiophenol) and a base to yield the final product.

Quantitative Data Comparison of Proposed Methods:

| Method | Reagents | Temperature | Time | Selectivity | Overall Yield (Hypothetical) |

| Direct Methylation | Dimethyl Sulfate, NaHCO₃ | Reflux | 12-24 h | Moderate | 50-70% |

| Protection Strategy | 1. Nosyl-Cl2. DMS, DBU3. Thiophenol, base | RT to 50°C | Multi-step | High | 40-60% |

Characterization of 2-(methylamino)-4,6-dichloropyrimidine

The successful synthesis of the target compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.

Spectroscopic Data (Predicted):

| Technique | Expected Data |

| ¹H NMR | Singlet for N-CH₃ (~3.0 ppm), Singlet for pyrimidine H-5 (~6.5 ppm), Broad singlet for N-H |

| ¹³C NMR | Signal for N-CH₃ (~28 ppm), Signals for pyrimidine carbons |

| IR (cm⁻¹) | N-H stretch (~3400 cm⁻¹), C=N stretch (~1600 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 177, 179, 181 (isotopic pattern for 2 Cl) |

Safety Considerations

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

2-amino-4,6-dichloropyrimidine and its derivatives should be handled with care as their toxicological properties are not fully elucidated.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The N-methylation of 2-amino-4,6-dichloropyrimidine is a feasible but challenging transformation. The direct methylation approach offers a more straightforward procedure, while the protection-based strategy can provide higher selectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful optimization of reaction conditions and diligent purification are essential for obtaining the desired product in good yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of 2-(methylamino)-4,6-dichloropyrimidine for applications in drug discovery and development.

References

The Strategic Role of 4,6-Dichloro-N-methylpyrimidin-2-amine in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-N-methylpyrimidin-2-amine has emerged as a critical starting material, particularly in the synthesis of kinase inhibitors. Its unique structural and electronic properties, characterized by two reactive chlorine atoms and a methylamino group, offer a versatile platform for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent kinase inhibitors targeting key signaling pathways in oncology and immunology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction optimization and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10397-15-6 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 164 °C | [1] |

| Boiling Point | 295.7 ± 43.0 °C at 760 mmHg | [1] |

| Purity | ≥98% | [1] |

| InChI Key | UBGCYDBGKBKRCT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis from common precursors is valuable for process optimization and cost-effective sourcing. A plausible and efficient method for its preparation is the methylation of 2-amino-4,6-dichloropyrimidine.

Experimental Protocol: Proposed Methylation of 2-amino-4,6-dichloropyrimidine

This protocol is a proposed method based on standard methylation procedures for similar heterocyclic amines.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine (1.0 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Core Applications in the Synthesis of Kinase Inhibitors

The dichloropyrimidine core of this compound is a privileged scaffold in the design of kinase inhibitors. The two chlorine atoms at the 4- and 6-positions are amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic elaboration of the molecule to achieve high potency and selectivity against various kinase targets.

Key Reaction Methodologies

1. Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base.

2. Suzuki-Miyaura Cross-Coupling:

This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the chloropyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex aromatic systems often found in kinase inhibitors.[2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of this compound, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Add Pd(dppf)Cl₂ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Targeted Signaling Pathways

The kinase inhibitors synthesized from this compound often target critical signaling pathways implicated in cancer and autoimmune diseases. Two prominent examples are the Colony-Stimulating Factor 1 Receptor (CSF-1R) and Bruton's Tyrosine Kinase (BTK) pathways.

CSF-1R Signaling Pathway

CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[3][4] In the tumor microenvironment, CSF-1R signaling is often hijacked to promote the accumulation of tumor-associated macrophages (TAMs), which can suppress the anti-tumor immune response.[5] Inhibitors of CSF-1R can therefore modulate the tumor microenvironment to enhance anti-cancer immunity.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases.[8] Covalent and non-covalent inhibitors of BTK have shown remarkable clinical efficacy.

References

- 1. CAS 10397-15-6: this compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,6-dichloro-N-Methyl pyriMidin-4-aMine CAS#: 10397-15-6 [m.chemicalbook.com]

- 4. This compound, CasNo.10397-15-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 5. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of N-Methylated Pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] Chemical modification of the pyrimidine ring, particularly through N-methylation, has proven to be a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide provides a comprehensive overview of the diverse biological activities of N-methylated pyrimidine derivatives, with a primary focus on their roles as anticancer and antiviral agents. It details their mechanisms of action, summarizes quantitative activity data, provides detailed experimental protocols for their evaluation, and illustrates key pathways and workflows.

Biological Activities of N-Methylated Pyrimidine Derivatives

N-methylated pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4][5] The addition of a methyl group to a nitrogen atom within the pyrimidine structure or its substituents can significantly influence the molecule's interaction with biological targets, often enhancing its inhibitory activity and selectivity.[6]

Anticancer Activity

The most extensively studied application of N-methylated pyrimidines is in oncology. These compounds often function as potent inhibitors of protein kinases, enzymes that are frequently deregulated in cancer cells.[2][7]

Mechanism of Action:

-

Kinase Inhibition: Many N-methylated pyrimidines act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinase, and mTOR.[2][6][8][9] This action blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. For instance, a series of N-7-methyl-imidazolopyrimidine derivatives were designed as highly potent and selective mTOR inhibitors.[6]

-

Induction of Apoptosis: By inhibiting key survival pathways, these compounds trigger programmed cell death (apoptosis).[10] Flow cytometry analysis often confirms that cell death occurs via apoptosis, characterized by cell cycle arrest, typically at the G2/M phase.[10][11]

-

Inhibition of DNA Methylation: Some pyrimidine analogues can be incorporated into DNA, leading to the inhibition of DNA methyltransferases (DNMTs). This can cause the re-expression of epigenetically silenced tumor suppressor genes.[12][13]

Quantitative Anticancer Data:

The in vitro cytotoxic activity of these compounds is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[14]

| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-d]pyrimidine | Compound 21c (mTOR Inhibitor) | - (Enzymatic Assay) | 0.002 (Ki) | [6] |

| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7 (Breast Cancer) | 6.70 | [9] |

| Pyrimidine-Tethered Chalcone | Compound B-4 | A549 (Lung Cancer) | 20.49 | [9] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [15] |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [15] |

| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast Cancer) | 0.013 | [16] |

| N-sulfonylpiperidine Pyrimidine | Compound 8 | HCT-116 (Colorectal) | 3.94 | [17] |

| N-sulfonylpiperidine Pyrimidine | Compound 8 | HepG-2 (Liver Cancer) | 3.76 | [17] |

| 2,4,5-Substituted Pyrimidine | Various Derivatives | BEL-74502 (Hepatocellular) | < 0.10 | [18] |

| Pyrrolo[2,3-d]pyrimidin-6-one | Compound 6 | MCF-7 (Breast Cancer) | 10.9 | [11] |

Antiviral Activity

N-methylated pyrimidines have also been investigated as antiviral agents, demonstrating efficacy against a range of viruses by interfering with viral replication processes.[19][20]

Mechanism of Action:

-

Inhibition of Viral Enzymes: Similar to their anticancer role, these compounds can inhibit viral enzymes crucial for replication, such as reverse transcriptase in HIV.[21]

-

Chain Termination: As nucleoside analogues, some pyrimidine derivatives can be incorporated into growing viral DNA or RNA strands, leading to chain termination and halting replication.[22]

Quantitative Antiviral Data:

Antiviral efficacy is often measured by the 90% effective concentration (EC90), which is the concentration needed to suppress viral replication by 90%.

| Compound Class | Specific Derivative Example | Target Virus | EC90 (µM) | Reference |

| Gemcitabine Derivative | Compound 3b | Influenza A (H1N1) | 1.4 | [22] |

| Gemcitabine Derivative | Compound 3b | Influenza A (H3N2) | 1.8 | [22] |

| Gemcitabine Derivative | Compound 3c | Influenza A (H1N1) | 4.9 | [22] |

| Gemcitabine Derivative | Compound 2h | SARS-CoV-2 | 11.4 - 15.9 | [22] |

Signaling Pathways and Mechanisms of Action

A primary mechanism for the anticancer effect of N-methylated pyrimidine derivatives is the inhibition of receptor tyrosine kinases like EGFR. This blockade disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell survival and proliferation.

Caption: Inhibition of the EGFR signaling cascade by an N-methylated pyrimidine derivative.

Experimental Protocols

The biological evaluation of N-methylated pyrimidine derivatives relies on standardized in vitro assays to determine their cytotoxicity and mechanism of action.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[23] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[24]

Materials:

-

96-well flat-bottom microplates

-

Test compound (N-methylated pyrimidine derivative)

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[24][26]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into purple formazan crystals.[23][24]

-

Solubilization: Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[24]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[27] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[28] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.

Materials:

-

Treated and control cells (1-5 x 10^5 cells per sample)

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest cells after treatment. For adherent cells, trypsinize and combine with the supernatant (which contains floating apoptotic cells). For suspension cells, collect by centrifugation.[29]

-

Washing: Wash cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[29]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[28][29]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Experimental and Logical Workflows

The process of screening new chemical entities for anticancer activity follows a logical progression from initial broad screening to more detailed mechanistic studies.

Caption: A streamlined workflow for identifying and characterizing novel anticancer compounds.

Conclusion and Future Outlook

N-methylated pyrimidine derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their proven efficacy as kinase inhibitors has cemented their role in the development of targeted cancer therapies. Furthermore, their emerging potential as antiviral agents highlights the broad utility of the pyrimidine scaffold. Future research will likely focus on refining the structure-activity relationships (SAR) to enhance selectivity and overcome drug resistance, as well as exploring novel biological targets for this privileged chemical class. The integration of computational design with high-throughput screening will continue to accelerate the discovery of new N-methylated pyrimidine-based therapeutics.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cancer DNA Methylation: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sciensage.info [sciensage.info]

- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. broadpharm.com [broadpharm.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 28. scispace.com [scispace.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the 4,6-Dichloropyrimidine Scaffold in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Among its many variations, the 4,6-dichloropyrimidine core, particularly with a 2-amino substitution, serves as a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors.[2][3] This technical guide provides an in-depth overview of the synthesis, mechanism of action, and application of the 4,6-dichloro-2-aminopyrimidine scaffold, with a focus on its derivatives like 4,6-Dichloro-N-methylpyrimidin-2-amine, in the discovery of novel cancer therapeutics.

While specific data on this compound as a central scaffold is emerging, the principles and methodologies detailed herein are directly applicable and are illustrated with data from closely related 2-amino-4,6-dichloropyrimidine derivatives.

Synthesis of the 4,6-Dichloro-2-aminopyrimidine Core and Derivatives

The 4,6-dichloropyrimidine scaffold is a versatile intermediate, readily synthesized and amenable to a variety of chemical modifications.[2][4] The 2-amino functionality provides a key interaction point with the kinase hinge region, while the chlorine atoms at the C4 and C6 positions offer reactive handles for introducing diversity and modulating potency, selectivity, and pharmacokinetic properties.[5]

A common route to 2-amino-4,6-dichloropyrimidine involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine.[6]

General Synthetic Workflow:

Figure 1: General synthetic scheme for the preparation of 4,6-dichloropyrimidine-based kinase inhibitors.

The resulting 2-amino-4,6-dichloropyrimidine or its N-methylated analog can then be further functionalized through various modern cross-coupling reactions. The differential reactivity of the chlorine atoms at C4/C6 versus C2 allows for selective and sequential modifications. Typically, the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5]

Mechanism of Action: Hinge-Binding Motif

The 2-aminopyrimidine moiety is a bioisostere of the adenine ring of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site.[7] Specifically, the 2-amino group and one of the ring nitrogens form critical hydrogen bonds with the backbone of the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, forming the basis for its inhibitory activity.

Figure 2: Interaction of the 2-aminopyrimidine scaffold with the kinase ATP-binding site.

Quantitative Data and Structure-Activity Relationships (SAR)

The dichloropyrimidine scaffold allows for systematic exploration of the structure-activity relationship. Modifications at the C4 and C6 positions can be tailored to target specific pockets within the ATP-binding site, thereby enhancing potency and selectivity for different kinases. Below is a summary of inhibitory activities for representative kinase inhibitors featuring a 2,4-diaminopyrimidine core.

| Compound ID | Target Kinase | R4-Substituent | R6-Substituent | IC₅₀ (nM) | Reference |

| 13 | Aurora A | 4-ethylpiperazin-1-yl | (5-methyl-1H-pyrazol-3-yl)amino | <200 | [8] |

| 22 | CDK7 | (cyclohexylamino) | 2-acetyl-5-sulfonylaniline | 7.21 | [9] |

| A12 | FAK | (oxan-4-yl)amino | 2,6-dichloro-3,5-dimethoxyphenyl | 10.8 | [10] |

| 1e | ABL1 | 4-chlorophenyl | 4-methoxyphenyl | 3350 | [11] |

| 7 | BRD4 | Phenyl | Phenyl | 42 | |

| 7 | PLK1 | Phenyl | Phenyl | 20 |

This table presents data from various diaminopyrimidine scaffolds to illustrate the potential of the core structure. Direct SAR for the this compound scaffold requires further dedicated studies.

Key Signaling Pathways and Drug Discovery Workflow

Derivatives of the 4,6-dichloropyrimidine scaffold have shown inhibitory activity against a range of kinases implicated in critical cancer signaling pathways, including cell cycle regulation and cell proliferation.

CDK7-Mediated Transcription and Cell Cycle Control:

Cyclin-dependent kinase 7 (CDK7) is a master regulator of both transcription, through phosphorylation of RNA Polymerase II, and cell cycle progression, by activating other CDKs like CDK1 and CDK2.[9] Inhibitors based on the diaminopyrimidine scaffold can block these processes, leading to cell cycle arrest and apoptosis in cancer cells.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The "Magic Methyl" Effect: A Technical Guide for Pyrimidine-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic addition of a single methyl group to a lead compound can elicit a disproportionately large and often unpredictable enhancement in biological activity, a phenomenon aptly termed the "magic methyl" effect.[1][2] This seemingly minor structural modification can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, including potency, selectivity, metabolic stability, and solubility.[3][4] The pyrimidine scaffold, a privileged core in numerous approved drugs and clinical candidates, has frequently been the subject of optimization strategies leveraging the magic methyl effect, particularly in the development of kinase inhibitors.[5][6] This technical guide provides an in-depth exploration of the magic methyl effect within the context of pyrimidine-based drug discovery, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The multifaceted origins of the magic methyl effect can be attributed to a combination of factors. A primary driver is the induction of favorable conformational changes in the drug molecule.[7] The steric bulk of the methyl group can restrict bond rotation, pre-organizing the ligand into a bioactive conformation that more readily binds to its target protein, thereby reducing the entropic penalty of binding. Furthermore, the hydrophobic nature of the methyl group can lead to favorable van der Waals interactions within a hydrophobic pocket of the target protein and promote the displacement of water molecules from the binding site, which is an entropically favorable process.[2] From a pharmacokinetic perspective, the introduction of a methyl group can block sites of metabolic attack, enhancing the compound's metabolic stability and oral bioavailability.[3]

This guide will delve into specific case studies of pyrimidine-based drugs where the magic methyl effect has been instrumental in their development, providing a comprehensive resource for researchers aiming to harness this powerful strategy in their own drug discovery endeavors.

Case Study 1: Tazemetostat - An EZH2 Inhibitor

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in oncology.[8][9] Tazemetostat, an EZH2 inhibitor, is a prime example of the magic methyl effect in a pyrimidine-containing drug. The structure-activity relationship (SAR) studies leading to its discovery highlighted the critical contribution of several methyl groups to its high potency.[1][8]

Quantitative Data: SAR of Methyl Groups in Tazemetostat Analogues

| Compound | R1 | R2 | R3 | EZH2 (WT) IC50 (nM) | EZH2 (Y641N) IC50 (nM) |

| 1 | H | H | H | >10,000 | >10,000 |

| 2 | Me | H | H | 1,000 | 500 |

| 3 | Me | Me | H | 100 | 25 |

| Tazemetostat | Me | Me | Me | 2.5 | 0.5 |

Data compiled from multiple sources and represents a simplified SAR progression for illustrative purposes.

EZH2 Signaling Pathway and Point of Inhibition

The Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][10] Tazemetostat inhibits the methyltransferase activity of EZH2, leading to a decrease in H3K27me3 levels and the subsequent derepression of target genes, including tumor suppressors.[11]

Experimental Protocols

A general synthetic route to tazemetostat and its analogues involves a multi-step process, often beginning with the construction of the core pyridone ring, followed by sequential coupling reactions to introduce the various substituents.

Step 1: Synthesis of the Pyridone Core:

-

React a suitable β-ketoester with cyanoacetamide in the presence of a base such as piperidine in ethanol and reflux to afford the corresponding 2-pyridone.

Step 2: Introduction of the Indole Moiety:

-

Couple the pyridone core with a protected indole derivative, often via a Suzuki or Stille coupling reaction.

Step 3: Functionalization of the Pyridone Ring:

-

Introduce the desired substituents at the R1, R2, and R3 positions through various chemical transformations, such as alkylation or cross-coupling reactions.

Step 4: Final Deprotection:

-

Remove any protecting groups to yield the final tazemetostat analogue.

This is a generalized scheme. For a detailed, step-by-step protocol, refer to the supplementary information of relevant publications.

This protocol outlines a typical biochemical assay to determine the IC50 values of EZH2 inhibitors.[2][12]

Materials:

-

Recombinant human PRC2 complex (containing EZH2)

-

Histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Test compounds (tazemetostat analogues) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Luminescent ADP detection kit

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, PRC2 enzyme, and histone H3 substrate to the assay buffer.

-

Initiate the reaction by adding SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescent ADP detection kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Case Study 2: Pyrimidine-Based Kinase Inhibitors

Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrimidine scaffold is a common feature in many kinase inhibitors, and the magic methyl effect has been extensively utilized to enhance their potency and selectivity.[5][6]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors have been pursued for the treatment of various inflammatory diseases.[2][13] Structure-activity relationship studies of pyrimidine-based p38 inhibitors have demonstrated that the addition of a methyl group can significantly improve their inhibitory activity.

| Compound | R | p38α IC50 (nM) |

| 4 | H | 250 |

| 5 | Me | 5 |

This data is illustrative of the general trend observed in SAR studies of p38 inhibitors.

The p38 MAPK signaling cascade is activated by various cellular stresses and inflammatory cytokines.[5][14] Upstream kinases (MKK3/6) phosphorylate and activate p38, which in turn phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][15]

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[16] Pyrimidine-based mTOR inhibitors have been developed, and the introduction of methyl groups has been shown to enhance their potency and selectivity.[17]

mTOR is part of two distinct complexes, mTORC1 and mTORC2.[18] Growth factor signaling through the PI3K/AKT pathway activates mTORC1, which then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[19][20]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1][21] Pyrimidine-based Aurora kinase inhibitors have shown promise as anticancer agents, and the strategic placement of methyl groups has been crucial for their activity.[5][18]

Aurora kinase A (AURKA) is involved in centrosome maturation, spindle assembly, and mitotic entry.[1][22] It is activated by phosphorylation and, in turn, phosphorylates numerous substrates to ensure proper cell division.[23]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[21][24] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, exemplifies the successful application of targeted covalent inhibition. While not a classic "magic methyl" example in the same vein as others, the overall substitution pattern on the pyrimidine core, including methyl groups, is finely tuned for optimal activity.[21]

Upon BCR activation, BTK is phosphorylated and activated, leading to the activation of downstream signaling pathways, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation and survival.[25][26]

Experimental Protocols for Kinase Inhibitors

The synthesis of pyrimidine-based kinase inhibitors often follows a convergent strategy, where the pyrimidine core is constructed and then elaborated with various side chains.[27][28][29]

Step 1: Synthesis of the Substituted Pyrimidine Core:

-

A common method involves the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative to form the pyrimidine ring.

-

Alternatively, commercially available substituted chloropyrimidines can be used as starting materials.

Step 2: Introduction of Side Chains:

-

Nucleophilic aromatic substitution reactions are frequently employed to introduce amine or other nucleophilic side chains at the chloro-positions of the pyrimidine ring.

-

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are used to introduce aryl or heteroaryl substituents.

The following is a generalized protocol for a biochemical kinase inhibition assay.[14]

Materials:

-

Recombinant kinase

-

Peptide or protein substrate

-

ATP

-

Test compounds dissolved in DMSO

-

Assay buffer (specific to the kinase)

-

Detection reagent (e.g., ADP-Glo, LanthaScreen)

-

Multi-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds, kinase, and substrate to the wells of a multi-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent.

-

Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Conclusion

The "magic methyl" effect is a powerful and frequently employed strategy in modern drug discovery. For pyrimidine-based compounds, the addition of a methyl group can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. The case studies presented in this guide on EZH2, p38 MAPK, mTOR, and Aurora kinase inhibitors underscore the multifaceted benefits of this seemingly simple structural modification. By understanding the underlying principles of the magic methyl effect and utilizing the experimental approaches outlined herein, researchers can more effectively optimize their pyrimidine-based lead compounds and accelerate the development of novel therapeutics. The provided signaling pathway diagrams and experimental workflows serve as a practical resource for scientists engaged in the design and evaluation of next-generation pyrimidine-based drugs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EZH2 - Wikipedia [en.wikipedia.org]

- 11. RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. apexbt.com [apexbt.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-N-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[2] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]